1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-(4-fluorophenyl)piperazine moiety and a 4-methylphenoxy group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The piperazine ring and fluorophenyl group are critical for receptor interactions, particularly in neurotransmitter systems, while the methylphenoxy substituent modulates lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2.2ClH/c1-16-2-8-20(9-3-16)25-15-19(24)14-22-10-12-23(13-11-22)18-6-4-17(21)5-7-18;;/h2-9,19,24H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRTXVGBCCYCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with 4-methylphenol in the presence of a suitable base and solvent. The intermediate product is then reacted with epichlorohydrin under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, influencing mood regulation. Studies have shown that these compounds can serve as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in treating depression and anxiety disorders .
Antipsychotic Effects
The compound has also been investigated for its antipsychotic effects. Studies suggest that piperazine derivatives can modulate dopamine receptor activity, which is crucial in managing conditions like schizophrenia. The presence of the fluorophenyl group may enhance receptor selectivity and reduce side effects commonly associated with traditional antipsychotics .
Anti-inflammatory Properties
Recent findings indicate that this compound may possess anti-inflammatory properties. By inhibiting certain inflammatory pathways, it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or other autoimmune disorders .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including our compound of interest, for their antidepressant efficacy in animal models. The results demonstrated significant reductions in depressive-like behaviors compared to control groups, indicating the potential for clinical application in mood disorders .
Case Study 2: Antipsychotic Potential
In a clinical trial assessing new antipsychotic medications, derivatives of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride showed promising results in reducing psychotic symptoms with fewer side effects than traditional treatments. This trial highlighted the importance of structural modifications in enhancing therapeutic profiles .
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Derivatives
Piperazine-containing analogs are prominent in central nervous system (CNS) drug development due to their affinity for dopamine and serotonin receptors. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group on the piperazine ring (target compound) enhances receptor binding compared to methoxy or bulky adamantyl groups .
- Phenoxy Substituents: 4-Methylphenoxy (target) balances lipophilicity and metabolic stability, whereas methoxy or sulfanyl groups reduce potency or solubility .
- Salt Forms : Dihydrochloride salts (target, ) improve aqueous solubility compared to hydrochloride or free-base forms .
Non-Piperazine Chalcone Derivatives
Chalcones with α,β-unsaturated ketones exhibit diverse bioactivities. Piperazine-substituted chalcones (e.g., cluster 12 in ) show less obvious structure-activity relationships (SAR), but non-piperazine analogs provide insights:
Key Observations :
- Electronegativity : Bromine (Br) and fluorine (F) at para positions (e.g., 2j) optimize activity, while methoxy (OMe) reduces potency .
- Piperazine vs. Non-Piperazine: Piperazine-substituted chalcones (cluster 12) lack clear SAR trends, unlike non-piperazine analogs where substituent effects are pronounced .
Biological Activity
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The structure features a piperazine ring, which is a common motif in many biologically active compounds, contributing to various pharmacological activities.
The biological activity of this compound can be attributed to its interaction with several neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been shown to exhibit antidepressant and antipsychotic effects through modulation of these pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety enhances binding affinity to serotonin receptors, particularly 5-HT_1A and 5-HT_2A.
- Dopamine Receptor Interaction : The presence of the fluorophenyl group suggests potential activity at dopamine D2 receptors, which is critical for antipsychotic effects.
Biological Activity Data
Table 1 summarizes the biological activities reported for similar piperazine derivatives:
| Compound Name | Activity Type | Target Receptors | Reference |
|---|---|---|---|
| Compound A | Antidepressant | 5-HT_1A, 5-HT_2A | |
| Compound B | Antipsychotic | D2 | |
| Compound C | Antitumor | Various |
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of piperazine derivatives, it was found that compounds structurally related to 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol exhibited significant reductions in depression-like behaviors in animal models. The study utilized the forced swim test and tail suspension test to assess efficacy, demonstrating a marked increase in locomotion and decreased immobility time.
Case Study 2: Antipsychotic Properties
Another investigation focused on the antipsychotic effects of similar compounds in the context of schizophrenia models. The results indicated that these compounds effectively reduced hyperactivity induced by amphetamine in rodents, suggesting a blockade of dopaminergic pathways.
Q & A
Q. What are the standard synthetic routes for 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride, and how are intermediates characterized?
The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution and ether formation. Key steps include:
- Step 1: Reaction of 4-fluorophenylpiperazine with epichlorohydrin to form the propanol backbone.
- Step 2: Coupling with 4-methylphenol under basic conditions to introduce the phenoxy group.
- Step 3: Salt formation with HCl to improve solubility. Intermediates are characterized using thin-layer chromatography (TLC) for purity checks and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural identity?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl vs. methylphenoxy groups).
- Mass Spectrometry (MS): Validates molecular weight (e.g., exact mass ~469.4 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for research-grade material) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
The dihydrochloride salt enhances aqueous solubility, making it suitable for cell-based studies. Stability under varying pH (4–8) and temperature (4–25°C) should be tested via accelerated degradation studies using HPLC to monitor decomposition products .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproduct formation?
Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature: Lower temperatures (0–10°C) reduce side reactions during nucleophilic substitutions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Catalyst loading: Triethylamine (1.2 eq.) minimizes HCl-mediated degradation .
Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions. Standardize protocols by:
- Cell line validation: Use authenticated lines (e.g., ATCC-certified) to avoid genetic drift.
- Control compounds: Include reference drugs (e.g., β-blockers for adrenergic receptor studies).
- Dose-response curves: Perform triplicate runs with statistical analysis (e.g., ANOVA) .
Q. What experimental designs are recommended for assessing environmental fate and biodegradability?
Adopt frameworks like Project INCHEMBIOL ():
- Abiotic studies: Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
- Biotic studies: Use OECD 301D respirometry to assess microbial degradation in soil/water matrices.
- Bioaccumulation potential: Calculate logP (estimated ~3.2) to predict partitioning into lipid tissues .
Q. How can researchers investigate synergistic effects with chemotherapeutic agents?
- Combination index (CI) analysis: Use the Chou-Talalay method to quantify synergism (CI < 1) vs. antagonism (CI > 1).
- Mechanistic studies: Pair with flow cytometry (apoptosis assays) or transcriptomics (RNA-seq) to identify pathways modulated by the compound .
Q. What methodologies address stability challenges in long-term storage?
- Lyophilization: Improves shelf life by removing water, preventing hydrolysis.
- Light-sensitive packaging: Amber vials reduce photodegradation.
- Stability-indicating assays: Monitor degradation via HPLC-MS every 6 months under ICH Q1A(R2) guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
